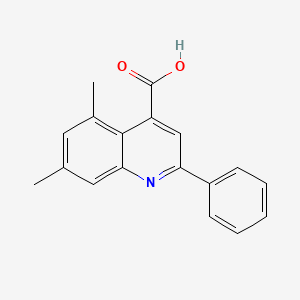
5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is a product for proteomics research . It has a molecular weight of 277.32 and a molecular formula of C18H15NO2 .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is represented by the SMILES string: CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CC=C3)C(=O)O)C .Physical And Chemical Properties Analysis
5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid has a molecular weight of 277.32 and a molecular formula of C18H15NO2 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Medicinal Chemistry
Quinoline compounds are integral to several pharmacologically active heterocyclic compounds. They have a wide range of therapeutic properties, including anti-malarial, antitumor, and antimicrobial activities. As a lead structure, quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
Proteomics Research
This specific compound is used in proteomics research to study proteins’ structures and functions. It helps in understanding the proteome, which is the entire set of proteins expressed by a genome, cell, tissue, or organism at a certain time .
Agrochemicals
Quinoline derivatives have shown utility as agrochemicals. They play a role in the development of products that protect crops from pests and diseases, thereby contributing to agricultural productivity .
Materials Science
In materials science, quinoline derivatives are significant due to their potential applications in creating new materials with desirable properties for various industrial uses .
Photovoltaics
Quinoline derivatives are gaining popularity in third-generation photovoltaic applications. They are being synthesized for use in photovoltaic cells as part of efforts to develop more efficient and sustainable energy sources .
Industrial Chemistry
These compounds find application in industrial chemistry for the production of organic molecules such as pH indicators, food coloring, and dyes. Their versatility allows them to be tailored for specific industrial processes .
Bio-organic and Bio-organometallic Chemistry
Quinolines are employed in research related to bio-organic and bio-organometallic processes due to their structural versatility and reactivity .
Synthetic Organic Chemistry
The heterocyclic quinoline core is a common structural motif in numerous synthetic compounds used across various bioactivities such as antimalarial treatments. The synthesis of these compounds meets societal expectations for greener and more sustainable chemical processes .
properties
IUPAC Name |
5,7-dimethyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-8-12(2)17-14(18(20)21)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUUCTLUIVSXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2926759.png)
![2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2926762.png)
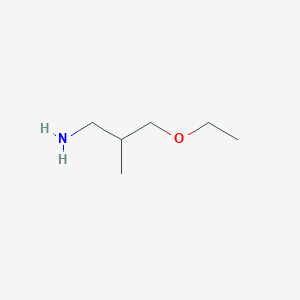
![(1S,4R)-4,7,7-Trimethyl-3-oxo-N-[2-(prop-2-enoylamino)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2926765.png)
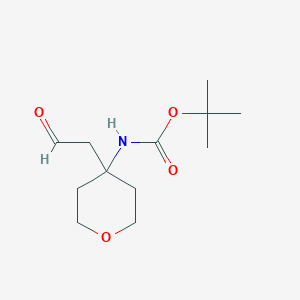
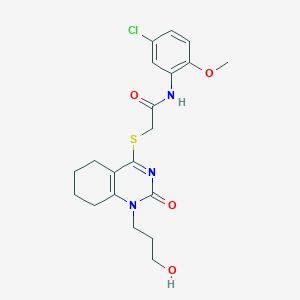
![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2926770.png)
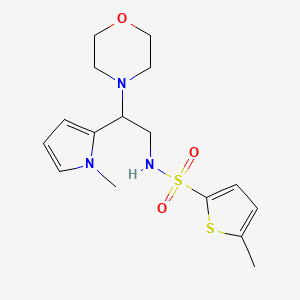
![Tert-butyl 2-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)

![2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid](/img/structure/B2926778.png)

![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)
![(Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2926782.png)